![molecular formula C18H24Cl2IN3O3S B7805080 SB-258585 dihydrochloride](/img/structure/B7805080.png)
SB-258585 dihydrochloride
Übersicht
Beschreibung
SB-258585 dihydrochloride is a useful research compound. Its molecular formula is C18H24Cl2IN3O3S and its molecular weight is 560.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality SB-258585 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SB-258585 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. 5-HT6 Receptor Binding and Characterization
SB-258585 dihydrochloride has been significantly researched for its binding and characterization as a high-affinity ligand at 5-HT6 receptors. It displays over 100-fold selectivity for the 5-HT6 receptor over other 5-HT receptors. Studies have demonstrated that SB-258585 can be radiolabelled for characterization as a selective radioligand, useful in labelling both recombinant and native 5-HT6 receptors, which aids in further characterization of this receptor subtype in animal and human tissues (Hirst et al., 2000).
2. Potential Anxiolytic and Antidepressant Effects
Research indicates that SB-258585 has potential anxiolytic-like and antidepressant-like effects. In studies involving rats, it showed specific anticonflict effects and anti-immobility effects, indicating that the hippocampus might be a crucial site for its anxiolytic-like and antidepressant-like activity. This suggests its potential utility in developing treatments for anxiety and depression-related disorders (Wesołowska, Nikiforuk, & Stachowicz, 2007).
3. Impact on Schizophrenia and Antipsychotic Drug Administration
SB-258585 has been studied in the context of schizophrenia and antipsychotic drug administration. Research exploring the 5-HT6 receptor antagonist [125I]SB-258585 revealed that its binding site densities were not significantly affected in the dorsolateral prefrontal cortex of patients with chronic schizophrenia, nor by the administration of various antipsychotic drugs. This suggests that alterations in 5-HT6 receptor density might not contribute significantly to schizophrenia or its treatment (East, Burnet, Leslie, Roberts, & Harrison, 2002).
4. Role in Alzheimer's Disease
Studies on Alzheimer's disease (AD) have shown that SB-258585 can attenuate impairments in cognition, memory, and long-term potentiation induced by Abeta, a peptide involved in AD pathogenesis. Chronic treatment with SB-258585 in a rat model of AD demonstrated improvements in learning and memory performance, suggesting its potential as a therapeutic agent for AD (Shahidi, Hashemi-Firouzi, Asl, & Komaki, 2019).
Eigenschaften
IUPAC Name |
4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN3O3S.2ClH/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16;;/h3-8,13,20H,9-12H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYGVTFRTVLFCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2IN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SB-258585 dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.